6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline
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Overview
Description
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline typically involves the annulation of precursor compounds such as 9,10-diarylbenzo[h]quinolines or 9,10-di(hetero)arylphenanthrenes. This process includes catalytic C-C bond activation followed by the insertion of internal alkynes . The reaction conditions can vary, but a common approach involves heating the reaction mixture to around 150°C, although lower temperatures may also be used with varying yields .
Industrial Production Methods: the principles of catalytic C-C bond activation and annulation reactions are scalable and could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .
Scientific Research Applications
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline involves its interaction with molecular targets such as topoisomerase I. This interaction leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in the inhibition of DNA replication and transcription, which can induce cell death in cancer cells . The compound’s ability to trap topoisomerase I-DNA cleavage complexes at different genomic locations suggests its potential for targeted cancer therapy .
Comparison with Similar Compounds
Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.
Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .
Properties
Molecular Formula |
C25H15N |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H |
InChI Key |
MGXKAIKYUKRVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65 |
Origin of Product |
United States |
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